(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine
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Overview
Description
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the treatment of various diseases such as cancer and bacterial infections .
Preparation Methods
The synthesis of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thienopyrimidine core. This is followed by bromination and chlorination steps to introduce the bromo and chloro substituents . The process can be scaled up for industrial production, ensuring a robust and practical synthesis route .
Chemical Reactions Analysis
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent.
Medicine: It shows promise in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. For instance, in cancer treatment, it may inhibit certain kinases involved in cell proliferation. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine can be compared to other thienopyrimidine derivatives. Similar compounds include:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Used in the synthesis of kinase inhibitors.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Known for their anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12BrN3S |
---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12BrN3S/c1-9(10-5-3-2-4-6-10)18-13-11-7-12(15)19-14(11)17-8-16-13/h2-9H,1H3,(H,16,17,18) |
InChI Key |
VRNQAFKWBFDABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=C(SC3=NC=N2)Br |
Origin of Product |
United States |
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